2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide
CAS No.: 946262-89-1
Cat. No.: VC11951034
Molecular Formula: C23H23ClN2O3S
Molecular Weight: 443.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946262-89-1 |
|---|---|
| Molecular Formula | C23H23ClN2O3S |
| Molecular Weight | 443.0 g/mol |
| IUPAC Name | 2-[2-[(4-chlorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]-N-(3,5-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C23H23ClN2O3S/c1-15-8-16(2)10-18(9-15)25-23(28)13-26-12-22(29-3)21(27)11-19(26)14-30-20-6-4-17(24)5-7-20/h4-12H,13-14H2,1-3H3,(H,25,28) |
| Standard InChI Key | DKDLIPFLAOBWLJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)C |
| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)Cl)OC)C |
Introduction
The compound 2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(3,5-dimethylphenyl)acetamide represents a complex organic molecule with potential applications in medicinal chemistry. Its structure combines a substituted dihydropyridine core with functional groups that may exhibit biological activity. This article explores its chemical properties, synthesis, characterization, and potential applications based on available research.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Dihydropyridine Core:
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Using Hantzsch pyridine synthesis or similar methods to create the dihydropyridine scaffold.
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Introduction of Substituents:
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Incorporating the 4-chlorophenyl sulfanyl group through nucleophilic substitution or thiolation reactions.
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Functionalizing the 5-position with a methoxy group using electrophilic substitution.
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Acetamide Formation:
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Coupling the dihydropyridine intermediate with a 3,5-dimethylphenyl acetamide derivative via amidation reactions.
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This process requires precise control of reaction conditions to ensure high yield and purity.
Characterization
The compound can be characterized using advanced analytical techniques:
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Spectroscopy:
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IR Spectroscopy: Identification of functional groups (e.g., N-H stretch for amides, S-H stretch for sulfanyl).
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NMR Spectroscopy:
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-NMR for proton environments (e.g., aromatic and aliphatic regions).
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-NMR for carbon framework analysis.
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Mass Spectrometry (MS):
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Molecular ion peak confirming molecular weight.
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Fragmentation patterns to verify structural elements.
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X-ray Crystallography:
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Determination of three-dimensional molecular geometry and bond lengths.
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Potential Applications
This compound’s structural features suggest several possible applications:
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Pharmacological Activity:
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The dihydropyridine core is known for its role in calcium channel blockers, indicating potential cardiovascular applications.
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The sulfanyl group may enhance antioxidant or antimicrobial properties.
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Drug Development:
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The combination of hydrophobic and hydrophilic groups allows for versatile binding to biological targets.
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Computational docking studies could identify specific enzyme or receptor interactions.
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Research Findings and Data
| Property | Details |
|---|---|
| Molecular Formula | C21H22ClN2O3S |
| Molecular Weight | 416.93 g/mol |
| Key Functional Groups | Methoxy (-OCH3), Sulfanyl (-S), Amide (-CONH), Halogen (Cl) |
| Analytical Techniques Used | IR, -NMR, -NMR, Mass Spectrometry, X-ray Crystallography |
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